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C.I.Disperse Blue 128

Cat. No.: B1172073
CAS No.: 12270-41-6
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Description

Significance and Research Context of Disperse Dyes in Advanced Materials and Environmental Science

Disperse dyes are organic colorants with low water solubility, applied from fine aqueous dispersions to dye hydrophobic fibers. researchgate.net Their significance in advanced materials stems from their widespread use in coloring synthetic textiles such as polyester (B1180765), nylon, and acetate (B1210297), which are ubiquitous in modern life. advancetextile.netaatcc.org Research in this area focuses on enhancing dye properties for high-performance applications, including technical textiles for sportswear, automotive fabrics, and protective clothing, where excellent lightfastness and color consistency are required. advancetextile.net The evolution of digital textile printing has also driven research into developing disperse dyes suitable for ink-jet technologies. advancetextile.netsci-hub.ru

From an environmental science perspective, the research context is shaped by the challenges associated with textile industry effluents. The dyeing process, particularly with disperse dyes, can lead to significant water pollution. researchgate.netjabonline.in Because these dyes are designed to be stable, they are often resistant to degradation. jabonline.in Consequently, a substantial body of research is dedicated to understanding the environmental fate of disperse dyes and developing effective methods for their removal from wastewater. jabonline.inmdpi.com This includes studies on physical methods like adsorption, chemical methods such as advanced oxidation processes, and biological degradation. mdpi.commdpi.com The goal is to create more environmentally benign dyeing processes, for instance, by developing dispersant-free dyeing systems or using microencapsulated dyes to reduce chemical and water consumption. sci-hub.ruresearchgate.net

Historical Trajectories and Evolution of Academic Inquiry into Disperse Dyes

The history of disperse dyes is intrinsically linked to the development of synthetic fibers. aatcc.org The academic and industrial inquiry began in the early 1920s with the invention of cellulose (B213188) acetate, the first hydrophobic man-made fiber, which could not be dyed with existing water-soluble dyes. researchgate.netaatcc.org British researchers discovered that water-insoluble dyes, when finely ground with surface-active agents, could form a colloidal dispersion capable of coloring this new material. aatcc.org For about 25 years, these colorants were known simply as "acetate dyes". aatcc.org

The 1950s marked a pivotal era of evolution, driven by the commercial introduction and rapid growth of other synthetic fibers, most notably polyester. aatcc.orgp2infohouse.org Dyeing these new materials required higher temperatures and more stringent fastness properties, such as resistance to sublimation (crucial for heat-setting polyester) and gas fume fading. aatcc.orgsci-hub.ru This spurred a wave of research and development, leading to the modification of existing dyes and the synthesis of new structures. aatcc.orgp2infohouse.org In 1953, in recognition of their broader applicability, the name was officially changed to "disperse dyes". aatcc.org Early research focused heavily on anthraquinone-based dyes for their bright red and blue shades, but deficiencies such as being tinctorially weak, expensive, and having poor wet fastness led researchers to explore other chemical classes, particularly azo compounds. researchgate.netp2infohouse.org

Comprehensive Overview of Current Research Challenges and Opportunities Pertaining to C.I. Disperse Blue 128

C.I. Disperse Blue 128 is a single azo class dye that provides a red-light blue color. worlddyevariety.com Research pertaining to this specific dye encompasses its synthesis, performance, application optimization, and environmental impact.

Chemical Identity and Synthesis The synthesis of C.I. Disperse Blue 128 is a characteristic azo dye manufacturing process involving two key steps: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component. vulcanchem.com

Table 1: Chemical Identification of C.I. Disperse Blue 128

Parameter Details
Name C.I. Disperse Blue 128
CAS Registry Number 12270-41-6
Molecular Formula C₂₁H₂₃BrN₆O₆
Molecular Weight 535.35

| Chemical Class | Single Azo |

Source: worlddyevariety.comvulcanchem.com

Table 2: Synthesis of C.I. Disperse Blue 128

Process Step Reactant
Diazotization 2-Cyano-4-nitro-6-bromoaniline

| Coupling | N-(3-(bis(2-hydroxyethyl)amino)phenyl)acetamide |

Source: worlddyevariety.comvulcanchem.com

Performance and Application A significant area of research focuses on the dye's performance characteristics, particularly its fastness properties, which determine its suitability for various textile applications. C.I. Disperse Blue 128 demonstrates good to excellent fastness, making it a reliable choice where color durability is critical. vulcanchem.com

Table 3: Fastness Properties of C.I. Disperse Blue 128 (ISO Standard)

Property Fading Staining
Ironing Fastness 5-6 -
Light Fastness 5 -
Perspiration Fastness 5 4

| Washing Fastness | 5 | - |

Source: worlddyevariety.comvulcanchem.com

Research Challenges and Opportunities One of the primary challenges associated with C.I. Disperse Blue 128, as with many azo dyes, is its environmental persistence. Research is ongoing to develop efficient methods for its degradation in textile wastewater. Studies have explored advanced oxidation processes and biological treatments for other disperse dyes, and these methodologies present opportunities for application to Disperse Blue 128. jabonline.incanada.cae-ijep.co.in

Opportunities for further research include optimizing its use in modern dyeing processes. For example, studies have investigated the exhaustion of C.I. Disperse Blue 128 on polyester filaments under different high-temperature and thermosol dyeing conditions to improve efficiency and reduce environmental impact. scribd.com Furthermore, its use in combination with other dyes, such as C.I. Disperse Blue 60 and C.I. Disperse Blue 79:1, to create specific shades is a subject of commercial and academic interest. vulcanchem.com The development of novel application technologies, such as microencapsulation, could also provide a pathway to reduce the ecological footprint of dyeing processes using this compound by minimizing the need for auxiliary chemicals. researchgate.net

Properties

CAS No.

12270-41-6

Molecular Formula

CaTe

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization of C.i. Disperse Blue 128 Analogues

Contemporary Approaches to Azo Dye Synthesis Relevant to C.I. Disperse Blue 128

The synthesis of azo dyes, a cornerstone of the coloration industry, is a mature field that continues to evolve. sci-hub.se The fundamental process involves a two-step diazotization and coupling reaction. slideshare.net Contemporary research focuses on intensifying these processes for improved efficiency, safety, and environmental performance.

Optimized Diazotization and Coupling Reaction Protocols

Traditional batch methods for azo dye synthesis are often associated with significant waste generation and energy consumption. researchgate.net Modern research has explored several avenues for process optimization, including the use of microreactors, phase transfer catalysis, and sonication.

Microreactor technology offers superior control over reaction parameters, leading to intensified mixing and potentially higher conversion rates compared to conventional batch reactors. researchgate.netscispace.com The use of a phase transfer catalyst, such as sodium 4-dodecylbenzenesulphonate, can accelerate coupling reactions in two-phase systems by facilitating the transfer of the diazonium ion. researchgate.net

Another significant advancement is the use of ultrasound (sonochemistry) to drive the reaction. The cavitation effect produced by sonication can lead to higher reaction rates, improved energy efficiency, and better thermal stability. sci-hub.se Studies have shown that the sonochemical method can significantly reduce reaction times and increase energy efficiency for azo coupling reactions compared to conventional stirring methods. sci-hub.se For example, the synthesis of certain azo dyes showed over 88% energy efficiency with sonication. sci-hub.se

Table 1: Comparison of Conventional vs. Optimized Azo Coupling Methods

Parameter Conventional Method (NUS) Sonochemical Method (US) Microreactor with PTC
Energy Input Higher Lower (High energy efficiency) sci-hub.se Low energy consumption researchgate.net
Reaction Time Longer Significantly decreased sci-hub.se Short researchgate.net
Waste Generation Higher Lower Reduced acid and salt waste researchgate.net
Process Control Standard Enhanced thermal stability sci-hub.se Superior control over mixing & temp. scispace.com
Yield/Conversion Baseline Improved yields sci-hub.se High conversion (>99%) researchgate.net

NUS: Non-Ultrasound; US: Ultrasound; PTC: Phase Transfer Catalysis. Data compiled from multiple studies on azo dye synthesis optimization. sci-hub.seresearchgate.netscispace.com

Exploration of Novel Precursors and Reaction Pathways

Beyond optimizing existing protocols, researchers are actively exploring novel precursors to create azo dyes with unique properties. The core structure of C.I. Disperse Blue 128 can be modified by replacing the standard diazo or coupling components with new chemical moieties. This includes the use of various heterocyclic amines as diazo components or novel coupling agents. nih.govgrafiati.com

For instance, novel precursors for disperse dyes have been synthesized based on systems like 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene, leading to polyfunctionalized dyes. nih.gov Other research has utilized 8-hydroxyquinoline (B1678124) derivatives as coupling components to synthesize new azo dyes with potential biological properties. derpharmachemica.com The synthesis of dyes from precursors like 2-amino-4-chloro-5-formylthiazole coupled with pyridone has also been reported. researchgate.net

Alternative reaction pathways and conditions are also being investigated. Microwave-assisted synthesis has emerged as an effective, environmentally friendly technology that can produce new disperse dyes in minutes with high productivity compared to traditional heating methods which can take hours. nih.govresearchgate.net Additionally, catalysts such as silica-supported boron trifluoride (BF3.SiO2) have been used to promote diazotization and coupling at room temperature in a simple one-step synthesis. grafiati.com

Molecular Design and Structural Modification Strategies for C.I. Disperse Blue 128 Derivatives

The performance of a disperse dye is intrinsically linked to its molecular structure. By strategically modifying the parent structure of a dye like C.I. Disperse Blue 128, it is possible to develop derivatives with targeted enhancements in performance or with entirely new functionalities.

Rational Design of Substituents for Targeted Performance Enhancement

The rational design of substituents plays a crucial role in improving the inherent properties of disperse dyes, such as their fastness to light, washing, and sublimation. sci-hub.ru For polyester (B1180765) dyeing, sublimation fastness is particularly critical due to the high temperatures used in heat-setting processes. sci-hub.ru

Improvements in sublimation fastness can be achieved by increasing the molecular size of the dye or by introducing additional polar groups. sci-hub.ru For example, the introduction of carboxylesterase-cleavable groups can produce alkali-clearable dyes, improving wash fastness. sci-hub.ru The strategic placement of different functional groups (e.g., –H, –OCH3, –CN, –NO2) on the azobenzene (B91143) backbone can be used to fine-tune the dye's properties. rsc.org Theoretical approaches, such as Density Functional Theory (DFT) calculations, are increasingly used to predict the effects of structural modifications on the dye's electronic and absorption properties, guiding the synthesis of improved derivatives. acs.org

Table 2: Influence of Structural Modifications on Disperse Dye Properties

Modification Strategy Target Property Example Moiety/Change Reference
Increase Molecular Size Sublimation Fastness Larger quinoidal backbone sci-hub.ruscribd.com
Introduce Polar Groups Sublimation Fastness Sulfonamide, Hydroxyl sci-hub.ruacs.org
Incorporate Ester Groups Alkali Clearability / Wash Fastness Carboxylic acid ester groups sci-hub.ru
Vary Electron Donating/Withdrawing Groups Color and Light Fastness -NO2, -CN, -OCH3 rsc.org
Introduce Fluorosulfonyl Group Wash Fastness -SO2F researchgate.net

Synthesis of Multifunctional C.I. Disperse Blue 128 Derivatives

A growing area of research is the development of multifunctional dyes that impart additional properties to the textile substrate beyond coloration. By incorporating specific active moieties into the dye structure, it is possible to create derivatives of C.I. Disperse Blue 128 that offer functionalities such as antimicrobial, UV protective, or even mosquito repellent properties. tandfonline.comresearchgate.net

For example, a novel disperse dye synthesized from 2-methoxy-5-nitroaniline (B165355) and 4-hydroxy coumarin (B35378) demonstrated mosquito repellent, antibacterial, and UV-protective functionalities on polyester fabric. tandfonline.comresearchgate.net Other studies have focused on synthesizing azo disperse dyes with inherent antimicrobial activity by incorporating scaffolds like quinolone. nih.gov Post-treatment of dyed fabrics with ZnO or TiO2 nanoparticles is another strategy to impart multifunctionality, including self-cleaning and enhanced lightfastness. nih.govresearchgate.net

Table 3: Examples of Synthesized Multifunctional Azo Disperse Dyes

Functional Property Active Moiety / Precursor Result on Polyester Fabric Reference
Mosquito Repellency, Antibacterial, UV Protection 4-hydroxy coumarin 100% mosquito repellency, >94% antibacterial activity tandfonline.comresearchgate.net
Antimicrobial 8-methyl-4-hydroxyl-2-quinolone Demonstrated antibacterial activity nih.gov
Antimicrobial, UV Protection Thiophene-based structures Good dyeing characteristics and biological activity nih.govnih.gov

Reaction Kinetics and Mechanistic Studies in the Synthesis of C.I. Disperse Blue 128 and Related Compounds

Understanding the kinetics and mechanism of diazotization and coupling is essential for optimizing the synthesis of C.I. Disperse Blue 128 and its analogues. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. slideshare.net The reaction rate and mechanism are influenced by several factors, most notably the pH of the reaction medium. scispace.com

Kinetic studies have shown that the rate of azo coupling reactions is dependent on the concentration of the reactants and the pH. sci-hub.seacs.org For coupling with phenols, the reaction is typically faster in alkaline conditions due to the formation of the more reactive phenolate (B1203915) ion. scispace.com Conversely, coupling with aromatic amines is often carried out in weakly acidic conditions. sci-hub.se

The mechanism of diazotization involves the reaction of a primary aromatic amine with a nitrosating agent, which is typically formed in situ from sodium nitrite (B80452) in an acidic solution. researchgate.net The electrophilic coupling then proceeds, often through a two-step mechanism where the initial attack of the diazonium ion on the aromatic ring is the rate-determining step. slideshare.net Kinetic investigations can determine key parameters such as the rate constant and activation energy. For example, a kinetic study of the synthesis of N,N-dimethyl-4-((4-nitrophenyl)diazenyl)aniline found the activation energy to be 61765.54 J/g mole. sci-hub.se Mechanistic studies also reveal that for some heteroaromatic amines, diazotization is an equilibrium process, where the azo compound is the kinetically controlled product. cdnsciencepub.comcdnsciencepub.com

Table 4: Kinetic Data for Photocatalytic Degradation of Azo Dyes

Dye Catalyst Conc. (mg/L) Rate Constant (k, min⁻¹) Half-life (t₁/₂, h)
Metanil Yellow 2 0.00232 4.97
4 0.00325 3.56
6 0.00485 2.39
8 0.00924 1.25
Orange II 2 0.00233 4.96
4 0.00348 3.32
6 0.00726 2.27
8 0.00936 1.23

This table presents kinetic data for the degradation of two azo dyes using an iron oxide nanoparticle photocatalyst, illustrating how reaction rates can be quantified. The reaction followed pseudo-first-order kinetics. acs.org

Sophisticated Analytical Methodologies for C.i. Disperse Blue 128 Characterization and Quantification

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a cornerstone in the analysis of C.I. Disperse Blue 128, offering non-destructive methods to probe its molecular characteristics.

High-Resolution UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a fundamental technique for analyzing colored compounds like C.I. Disperse Blue 128. The color of the dye is a direct result of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is caused by the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In C.I. Disperse Blue 128, the extensive system of conjugated pi electrons, primarily within the azo (-N=N-) chromophore and aromatic rings, lowers the energy gap (ΔE) between these orbitals, pushing the absorption into the visible spectrum.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, shows a characteristic wavelength of maximum absorbance (λmax). This λmax is a key identifier for the dye. Furthermore, the intensity of this absorption is directly proportional to the dye's concentration in a solution, a relationship described by the Beer-Lambert Law. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be generated. This curve allows for the precise quantification of the dye in unknown samples. msu.eduvalenciacollege.edu

Table 1: Example of Beer-Lambert Law Calibration Data for C.I. Disperse Blue 128 This table contains hypothetical data to illustrate the linear relationship between concentration and absorbance.

Concentration (mg/L)Absorbance at λmax
1.00.152
2.50.380
5.00.761
7.51.141
10.01.522

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

FT-IR and Raman spectroscopy are powerful, complementary techniques that provide a "vibrational fingerprint" of a molecule by probing the vibrations of its chemical bonds. youtube.com FT-IR measures the absorption of infrared radiation by molecules, exciting them into higher vibrational states. youtube.com Raman spectroscopy, conversely, measures the inelastic scattering of photons from a laser source. youtube.com

For C.I. Disperse Blue 128, these techniques are invaluable for confirming the presence of key functional groups, thereby verifying its molecular structure. semanticscholar.orgresearchgate.netscienceworldjournal.org The analysis of its FT-IR and Raman spectra would reveal characteristic vibrational modes corresponding to its distinct structural components.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in C.I. Disperse Blue 128

Functional GroupChemical MoietyExpected FT-IR Peak Range (cm⁻¹)Expected Raman SignalNotes
Cyano-C≡N2220 - 2260 (sharp, medium)StrongCharacteristic nitrile stretch.
Nitro-NO₂1500 - 1570 (asymmetric), 1300 - 1370 (symmetric)StrongStrong, distinct peaks in both spectra.
Azo-N=N-1400 - 1450 (weak in IR)StrongOften weak or absent in FT-IR but a strong signal in Raman due to the non-polar nature of the bond. scienceworldjournal.org
Carbonyl (Amide)-C=O1630 - 1680 (strong)MediumThe amide I band is a very strong absorption in FT-IR.
Hydroxyl-O-H3200 - 3600 (broad)WeakFrom the bis(2-hydroxyethyl)amino group.
Aromatic RingC=C1450 - 1600StrongMultiple bands corresponding to ring stretching.
Bromo AromaticC-Br500 - 650MediumFound in the fingerprint region.
Amine/AmideC-N1020 - 1350MediumStretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For C.I. Disperse Blue 128, a complete structural assignment is achieved by analyzing both ¹H and ¹³C NMR spectra.

¹H NMR: This spectrum would reveal the number of different types of protons and their relative abundance. Signals would be expected for the protons on the aromatic rings, the methylene (B1212753) (-CH₂-) protons of the hydroxyethyl (B10761427) groups, the proton of the amide (-NH-), and the methyl (-CH₃) protons of the acetamide (B32628) group.

¹³C NMR: This spectrum provides information on all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the cyano and carbonyl groups, and the aliphatic carbons of the side chains.

Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish direct connectivity between protons and carbons, confirming the final assembled structure from its precursor molecules, 2-Cyano-4-nitro-6-bromoaniline and N-(3-(bis(2-hydroxyethyl)amino)phenyl)acetamide.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for C.I. Disperse Blue 128

Atom TypeStructural MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic ProtonsPhenyl rings6.5 - 8.5110 - 150
Methylene Protons-N-CH₂-CH₂-OH3.5 - 4.050 - 70
Amide Proton-NH-C=O7.5 - 9.0N/A
Methyl Protons-C(=O)-CH₃1.9 - 2.520 - 30
Aromatic CarbonsPhenyl ringsN/A110 - 150
Cyano Carbon-C≡NN/A115 - 125
Carbonyl Carbon-C=ON/A165 - 175

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Surface Composition and Crystalline Structure

X-ray Diffraction (XRD) is a powerful technique for analyzing crystalline solids. iastate.edumalvernpanalytical.com Since disperse dyes like C.I. Disperse Blue 128 are typically manufactured and used as crystalline powders, XRD is essential for quality control. dtic.mil The technique involves directing X-rays at the sample and measuring the scattering angles. The resulting diffraction pattern is unique to the material's crystal lattice structure. dtic.mil XRD analysis can be used to:

Confirm the crystalline nature of the dye.

Identify the specific crystal phase or polymorph, which can affect properties like solubility and color.

Assess the purity of the sample by detecting crystalline impurities. dtic.mil

X-ray Photoelectron Spectroscopy (XPS) , also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. eag.comalfa-chemistry.comwikipedia.org For C.I. Disperse Blue 128, XPS can:

Provide quantitative elemental analysis, confirming the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br).

Determine the chemical state of elements by measuring slight shifts in their core electron binding energies. For example, it can distinguish between the different nitrogen environments (azo, nitro, amine, amide) and oxygen environments (nitro, hydroxyl, carbonyl) on the surface of the dye particles. mdpi.com

Diffuse Reflectance Spectroscopy (DRS) for Semiconductor and Dye-Sensitized Systems

Diffuse Reflectance Spectroscopy (DRS) is an optical technique used to analyze powdered or opaque solid samples where transmission spectroscopy is not feasible. wikipedia.orgcaltech.edu Instead of measuring transmitted light, DRS measures the light that is diffusely scattered from the sample surface. caltech.edu The resulting spectrum is often converted using the Kubelka-Munk function to a spectrum that is analogous to an absorbance spectrum. caltech.edu

For C.I. Disperse Blue 128, DRS is particularly useful for:

Obtaining a UV-Vis-like spectrum of the dye in its solid, powdered form, which is often how it is used commercially.

Characterizing the dye when it is adsorbed onto a scattering medium, such as textile fibers or semiconductor particles (e.g., Titanium dioxide) in dye-sensitized solar cells. mdpi.commdpi.comresearchgate.net

Estimating the optical band gap of the dye, a critical parameter in photocatalysis and semiconductor applications. mdpi.com

Chromatographic Separation and Coupled Detection Systems

Chromatography is the premier technique for separating complex mixtures and assessing the purity of chemical compounds. researchgate.netmytutor.co.uknist.govyoutube.comflinnsci.com For the analysis of C.I. Disperse Blue 128, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical setup involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity.

The power of HPLC is greatly enhanced by coupling it with sophisticated detection systems, providing a wealth of information from a single analysis. waters.comwaters.com

HPLC with Photodiode Array (PDA) Detection: A PDA detector acquires a full UV-Vis spectrum at every point in the chromatogram. This allows for the confirmation of peak identity by matching the spectrum with that of a known standard. It is also invaluable for assessing peak purity, as a non-homogenous peak will show spectral differences across its profile.

HPLC with Mass Spectrometry (MS) Detection (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of analytical specificity. researchgate.netlabrulez.com Using a soft ionization technique like Electrospray Ionization (ESI), the intact dye molecule can be ionized, typically forming a protonated molecular ion [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio, providing an exact molecular weight that confirms the elemental formula. Further fragmentation of this ion (tandem MS or MS/MS) produces a unique pattern that acts as a definitive structural fingerprint. researchgate.net

Table 4: Typical Parameters for HPLC-PDA-MS Analysis of Disperse Dyes

ParameterSetting / Description
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Elution Mode Gradient elution (e.g., starting with high %A, increasing %B over time)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
UV-Vis Detection Photodiode Array (PDA) monitoring a wide wavelength range (e.g., 200-700 nm)
Mass Spectrometry Electrospray Ionization (ESI) in Positive Ion Mode
MS Scan Mode Full Scan (to detect molecular ion) and/or MS/MS (for structural fragmentation)

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for Separation and Identification of C.I. Disperse Blue 128 and its Transformation Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disperse dyes. When coupled with powerful detectors like Diode Array Detection (DAD) and Mass Spectrometry (MS), it provides a robust platform for the separation, identification, and quantification of C.I. Disperse Blue 128 and its transformation products. The standard procedure DIN 54231, for instance, outlines the use of HPLC for the analysis of certain disperse dyes. lcms.czlabrulez.com

The HPLC system separates the components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For disperse dyes, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase gradient (e.g., a mixture of water and acetonitrile or methanol).

Diode Array Detection (DAD) : As the separated components elute from the HPLC column, the DAD detector acquires their UV-Vis spectra. This provides characteristic spectral information for each compound, aiding in its identification by comparing the spectrum to that of a known standard. The similarity in UV spectra between a parent dye and its impurities can indicate shared structural characteristics. lcms.cz

Mass Spectrometry (MS) : Following DAD, the eluent is introduced into a mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly specific molecular weight information, enabling unambiguous identification of the parent dye. Furthermore, MS is invaluable for identifying unknown impurities or degradation byproducts. lcms.cz The coupling of MS with HPLC enhances confidence in compound detection and allows for the reliable analysis of co-eluting components that may not be resolved by chromatography alone. lcms.cz Techniques like electrospray ionization (ESI) are often used for the analysis of disperse dyes. labrulez.comepa.gov

The combination of retention time from HPLC, UV-Vis spectrum from DAD, and mass-to-charge ratio from MS offers a high degree of certainty in the identification and structural elucidation of C.I. Disperse Blue 128 and any related substances.

Table 1: HPLC-MS/DAD Parameters for Disperse Dye Analysis

ParameterTypical ConditionsPurpose
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Separates compounds based on polarity.
Mobile Phase Gradient of Water and Acetonitrile/MethanolElutes compounds from the column with varying polarity.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation.
DAD Wavelength Scanning (e.g., 200-800 nm)Provides UV-Vis spectral data for identification.
MS Ionization Electrospray Ionization (ESI), positive or negative modeGenerates ions for mass analysis. labrulez.com
MS Detection Full Scan or Multiple Reaction Monitoring (MRM)Provides mass-to-charge ratio for identification and quantification. labrulez.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govcabidigitallibrary.org While C.I. Disperse Blue 128 itself is a non-volatile compound, GC-MS is essential for analyzing volatile byproducts that may be present from its synthesis or that form during degradation processes. The manufacturing process of azo dyes like C.I. Disperse Blue 128 involves starting materials such as 2-Cyano-4-nitro-6-bromoaniline, which could potentially lead to volatile impurities in the final product. worlddyevariety.comchemicalbook.com

In this technique, a sample is vaporized and injected into a gas chromatograph. An inert carrier gas (like helium) transports the volatile components through a long, thin capillary column. nih.gov The separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. As each separated compound exits the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules, typically using electron impact (EI) ionization, causing them to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparison to spectral libraries. GC-MS is a standard method for the comprehensive qualitative and quantitative analysis of volatile organic compounds (VOCs). nih.gov

Thin-Layer Chromatography (TLC) for Rapid Screening and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique well-suited for the qualitative analysis and screening of disperse dyes. fishersci.comchromatographyonline.com It is often used as a preliminary analytical tool before more sophisticated methods like HPLC are employed. The DIN 54231 standard, for example, includes TLC as a possible method for the analysis of disperse dyes. lcms.cz

TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.

The separation results in a series of spots at different heights on the plate. The position of each spot is characterized by its retention factor (Rf value), which can be compared to that of a standard for qualitative identification. Visualization of the separated colored spots of C.I. Disperse Blue 128 is straightforward, although UV light can be used to detect non-colored or fluorescent impurities. fishersci.com TLC is highly advantageous for screening multiple samples simultaneously under identical conditions, making it a highly efficient tool in quality control. fishersci.comchromatographyonline.com

Electrochemical and Other Analytical Approaches for Trace Detection

The detection of trace amounts of C.I. Disperse Blue 128 in environmental samples is critical for monitoring pollution and assessing water quality. Electrochemical methods offer a promising alternative to traditional chromatographic techniques for this purpose.

Potentiometric and Amperometric Sensor Development for Environmental Monitoring

Electrochemical sensors are analytical devices that convert a chemical response into a measurable electrical signal. They have emerged as powerful tools for dye detection due to their high sensitivity, rapid response times, potential for miniaturization, and suitability for on-site measurements. nih.gov For environmental monitoring, potentiometric and amperometric sensors are particularly relevant.

Amperometric Sensors : These sensors operate by applying a constant potential to a working electrode and measuring the resulting current produced by the oxidation or reduction of the target analyte (the dye). The measured current is directly proportional to the concentration of the analyte. Amperometric sensors offer advantages such as high selectivity, fast response, low power consumption, and are potentially low-cost. sae.org The development of new electrode materials, including chemically modified electrodes, has led to sensors with improved performance and lower detection limits for various dyes. nih.gov

Potentiometric Sensors : These sensors measure the potential difference between a working electrode and a reference electrode under zero current conditions. The potential is related to the concentration of the analyte according to the Nernst equation. While less common for dye detection than amperometric sensors, they can be designed to be highly selective for specific ions or molecules.

Research in this area focuses on fabricating novel electrode surfaces to enhance the sensor's sensitivity and selectivity towards specific dye molecules. This can involve modifying electrodes with nanomaterials, polymers, or specific recognition elements that preferentially bind to the dye. The development of such sensors provides a valuable tool for the rapid and effective monitoring of C.I. Disperse Blue 128 in wastewater and natural water systems. nih.gov

Table 2: Comparison of Analytical Techniques for C.I. Disperse Blue 128

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-DAD-MS Quantitative analysis, identification of parent dye and transformation products.High sensitivity, specificity, and structural information.High cost, complex instrumentation, requires skilled operator.
GC-MS Analysis of volatile byproducts from synthesis or degradation.Excellent for volatile compounds, definitive identification via spectral libraries. nih.govNot suitable for non-volatile compounds like the dye itself.
TLC Rapid screening, qualitative identification.Fast, low cost, high sample throughput, simple operation. fishersci.comchromatographyonline.comLower resolution and sensitivity than HPLC, primarily qualitative.
Electrochemical Sensors Trace detection in environmental samples, on-site monitoring.High sensitivity, rapid response, portability, low cost. nih.govsae.orgSusceptible to interference from other species in the matrix.

Environmental Fate, Transformation, and Remediation Strategies for C.i. Disperse Blue 128

Degradation Pathways and Mechanisms

The environmental persistence of C.I. Disperse Blue 128, an anthraquinone (B42736) dye, has prompted research into various degradation pathways to mitigate its impact. The primary routes for its transformation and eventual mineralization involve advanced oxidation processes, such as photocatalysis, and biological degradation by microbial communities. These processes aim to break down the complex aromatic structure of the dye into simpler, less harmful compounds.

Photocatalytic Degradation of C.I. Disperse Blue 128

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts to generate highly reactive oxygen species (ROS) upon irradiation with a suitable light source. These ROS, primarily hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including C.I. Disperse Blue 128.

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. researchgate.net However, its performance is often enhanced by modification through doping with metal or non-metal ions. These modifications can improve the utilization of visible light and enhance the separation of photogenerated electron-hole pairs, thereby increasing the quantum yield of the degradation process.

For the degradation of a similar "Disperse Blue" dye, modified nano-TiO₂ film electrodes have been shown to be effective. researchgate.net Research has demonstrated that co-doping TiO₂ with both metal and non-metal ions yields better results than single-ion doping. researchgate.net

Yttrium and Fluorine (Y–F) co-doped TiO₂ : This modification has been found to better utilize sunlight, which helps in narrowing the energy gap of the semiconductor and improving the absorption of visible light. researchgate.net

Cerium and Fluorine (Ce–F) co-doped TiO₂ : This combination is particularly effective at separating the photogenerated electron-hole pairs (h⁺/e⁻), leading to enhanced degradation of the dye under UV light irradiation. researchgate.net

The photocatalytic activity of TiO₂ can also be improved by coupling it with other semiconductors. For instance, Cadmium Sulfide (CdS) doped with TiO₂ has shown enhanced photocatalytic efficiency in the visible light region for degrading Acid Blue-29 dye, a principle that can be extended to other dyes. nih.gov This enhancement is attributed to reduced charge carrier recombination due to improved charge separation. nih.gov

Table 1: Performance of Modified TiO₂ Photocatalysts on Disperse Blue Dye
PhotocatalystLight SourceDegradation Time (min)Decolorization Extent (%)Reference
Modified nano-TiO₂Sunlight3044.43 researchgate.net
Modified nano-TiO₂UV Light3096.86 researchgate.net

The degradation of dyes through photocatalysis is primarily driven by the action of highly reactive radicals. When a semiconductor photocatalyst like TiO₂ is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) are excited from the valence band to the conduction band, leaving behind holes (h⁺). These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide anions (O₂•⁻).

Activation: TiO₂ + hν → e⁻ + h⁺

Oxidation: h⁺ + H₂O → •OH + H⁺

Reduction: e⁻ + O₂ → O₂•⁻

Degradation: •OH / O₂•⁻ + Dye → Degradation Products

The kinetics of the photocatalytic degradation of Disperse Blue dye have been found to follow a pseudo-first-order model. researchgate.net This indicates that the rate of degradation is directly proportional to the concentration of the dye at any given time. The apparent rate constant for a photo-assisted process involving a BiVO₄ photoanode was determined to be 1.60 × 10⁻² min⁻¹. researchgate.net The process involves the hydroxyl free radical (HO•) as the active species, which is an extremely reactive and unselective agent capable of attacking stable organic compounds. researchgate.net The generation of superoxide anions and hydroxyl radicals as the primary species responsible for degradation has been validated through scavenger methods in studies on similar dyes. oiccpress.com

The efficiency of the photocatalytic degradation process is significantly influenced by the type of light source and the design of the photoreactor.

Light Source : Both UV light and sunlight can be used to activate the photocatalyst. Studies have shown that for a modified nano-TiO₂ film electrode, UV light is significantly more effective, achieving 96.86% decolorization of a Disperse Blue dye in 30 minutes, compared to 44.43% under sunlight in the same timeframe. researchgate.net The use of UV-LEDs as a light source has also been explored and can offer advantages such as flexibility and uniform light distribution. researchgate.net The presence of a suitable ratio of UV-A and visible radiation can increase the photocatalytic efficiency. nih.govresearchgate.net

Reactor Configuration : The design of the photoreactor plays a crucial role in maximizing the contact between the catalyst, the pollutant, and the light source. A larger irradiated area with a smaller optical depth allows for more effective absorption and utilization of photons. researchgate.net The configuration of the reactor can impact the degradation efficiency, and different designs, such as slurry photoreactors, are continuously being investigated to optimize the process.

Biological Degradation Processes

Biological degradation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex organic molecules like C.I. Disperse Blue 128. This approach is considered environmentally friendly and can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

The biodegradation of azo dyes, a class to which some disperse dyes belong, is often achieved through a sequential anaerobic-aerobic process. researchgate.net This two-stage approach is necessary because the electron-withdrawing nature of the azo bond makes the dye resistant to aerobic degradation. mdpi.com

Anaerobic Stage : Under anaerobic conditions, the primary mechanism is the reductive cleavage of the azo bond (-N=N-). researchgate.net This is carried out by azoreductase enzymes produced by a wide range of bacteria. mdpi.comresearchgate.net This cleavage results in the decolorization of the dye and the formation of colorless, but potentially hazardous, aromatic amines. Longer anaerobic periods have been shown to result in higher color removal efficiencies. nih.gov For the related C.I. Disperse Blue 79, anaerobic biofilters have achieved decolorization efficiencies higher than 95%.

Aerobic Stage : The aromatic amines produced during the anaerobic stage are then subjected to aerobic conditions. In the presence of oxygen, microbial consortia can degrade these amines, often using them as a source of carbon and energy. researchgate.net This aerobic step is crucial for the complete mineralization of the dye and the detoxification of the effluent. For C.I. Disperse Blue 79, the amines produced in the anaerobic stage were subsequently degraded in an aerobic biofilter with efficiencies of 65%.

The use of a microbial consortium, which is a mixture of different microbial species, is generally more effective than using a single species. mdpi.com The different species in a consortium can have synergistic metabolic activities, allowing for the complete breakdown of the complex dye molecule and its intermediates. nih.gov

Table 2: Efficiency of Sequential Anaerobic/Aerobic Biofiltration for C.I. Disperse Blue 79
Treatment StageProcessTarget CompoundResidence Time (h)Efficiency (%)
1Anaerobic BiotransformationC.I. Disperse Blue 7972>95 (Decolorization)
2Aerobic DegradationAromatic Amines2465 (Amine Degradation)
Role of Specific Enzymes (e.g., Azo Reductase, Laccase, Peroxidase) in Decolorization and Mineralization

The enzymatic degradation of textile dyes is an environmentally friendly approach for treating industrial wastewater. Key enzymes involved in this process include azo reductases, laccases, and peroxidases, which catalyze the breakdown of complex dye molecules.

Azo Reductase: This enzyme is primarily responsible for the reductive cleavage of azo bonds (–N=N–), which are common chromophores in many synthetic dyes. nih.gov While C.I. Disperse Blue 128 is an anthraquinone dye, textile effluents often contain a mix of dye types, and bacterial systems expressing azoreductase have shown high efficiency in decolorizing these complex wastewaters under anaerobic or anoxic conditions. nih.gov For instance, a bacterial strain identified as Bacillus fusiformis has demonstrated the ability to degrade Disperse Blue 79, a related azo dye. sci-hub.se

Laccase: Laccases are multi-copper-containing oxidases that can decolorize a broad spectrum of dyes, including anthraquinone-based structures. nih.govnih.gov They work by oxidizing the dye molecules, often leading to the cleavage of the chromophoric structure. nih.gov Laccases produced by white-rot fungi like Lentinus crinitus have been shown to be more effective in decolorizing azo dyes compared to anthraquinone dyes, achieving over 90% decolorization for the former. nih.gov The redox potential difference between the laccase enzyme and the dye molecule is a determining factor in the efficiency of oxidation. nih.gov

Peroxidase: Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, are another class of enzymes produced by fungi that can degrade recalcitrant organic pollutants. A purified peroxidase from Anabaena was found to efficiently decolorize various anthraquinone dyes. researchgate.net These enzymes use hydrogen peroxide to oxidize the dye molecules, initiating the degradation process.

The combined action of these enzymes, or the use of whole microbial cells, can convert toxic dyes into less harmful byproducts. semanticscholar.org

Identification and Characterization of Microbial Metabolites and Transformation Products

The complete mineralization of C.I. Disperse Blue 128 into benign substances like carbon dioxide and water is the ultimate goal of bioremediation. While specific studies identifying the metabolic byproducts of C.I. Disperse Blue 128 are limited, research on other anthraquinone dyes provides insight into the likely transformation pathways.

Bacterial degradation of anthraquinone dyes typically begins with a reduction reaction that cleaves the conjugated bonds responsible for the color. researchgate.net Following this initial decolorization, the resulting complex aromatic structures are further broken down into simpler compounds. researchgate.net The process can involve several key reactions, including oxidation, hydroxylation, deamination, and ring cleavage. nih.gov

For example, in the laccase-mediated degradation of Remazol Brilliant Blue R (RBBR), another anthraquinone dye, two intermediate compounds with mass-to-charge ratios (m/z) of 304.3 and 342.2 were identified. Further analysis of RBBR degradation by a fungal laccase confirmed the partial breakdown of the dye into non-toxic molecules. nih.gov However, capturing and identifying all intermediate metabolites is challenging due to the vast number of chemical structures that can be formed during the degradation process. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net

Fenton and Photo-Fenton Systems for C.I. Disperse Blue 128 Abatement

The Fenton process is a highly effective AOP for treating textile effluents. It utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating powerful hydroxyl radicals that can oxidize and mineralize organic dye molecules. researchgate.net Studies on various disperse dyes have demonstrated the high efficiency of this method. For Disperse Blue 79, the Fenton process achieved 85% color removal and 75% Chemical Oxygen Demand (COD) removal under optimal conditions. Similarly, for Disperse Yellow 119, 98.6% spectral absorption coefficient (SAC) removal and 90.8% COD removal were achieved at a pH of 3.

The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or solar light. This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes further generation of hydroxyl radicals, significantly improving the degradation rate and mineralization efficiency. researchgate.net For Disperse Red 167, the photo-Fenton process under solar light resulted in 99.3% SAC removal and 98.4% COD reduction after 40 minutes of irradiation. The photo-Fenton process has been shown to be particularly important for achieving high levels of Total Organic Carbon (TOC) removal, indicating more complete mineralization of the dye.

Table 1: Efficiency of Fenton and Photo-Fenton Processes on Disperse Dyes
DyeProcessOptimal ConditionsColor/SAC Removal (%)COD Removal (%)
Disperse Blue 79FentonH₂O₂/Fe²⁺ mole ratio: 33.538575
Disperse Yellow 119FentonpH 3, 50 mg/L Fe²⁺, 75 mg/L H₂O₂98.690.8
Disperse Red 167FentonpH 3, 75 mg/L Fe²⁺, 100 mg/L H₂O₂97.897.7
Disperse Red 167Solar Photo-Fenton40 min irradiation99.398.4
Ozonation and Electrochemical Oxidation Strategies

Ozonation and electrochemical oxidation are other powerful AOPs for treating dye-laden wastewater.

Ozonation: This process involves bubbling ozone (O₃) through the effluent. Ozone is a strong oxidant that can directly attack the chromophoric groups of the dye molecule or decompose to form hydroxyl radicals, especially at higher pH values. Ozonation has been shown to achieve up to 90% color reduction in effluents containing disperse dyes. However, it often results in low COD removal, suggesting that the dye molecules are transformed into smaller organic intermediates rather than being fully mineralized. The degradation rate is typically faster in the initial period of ozonation.

Electrochemical Oxidation: This method uses an electric current to generate oxidizing species at an anode surface, leading to the degradation of pollutants. It has proven to be a highly efficient process for both color and COD removal. In a comparative study, electrochemical oxidation achieved 90% color removal and a 79% elimination of COD in 40 minutes of electrolysis, outperforming ozonation in terms of mineralization. The effectiveness of this method can be influenced by the anode material used. While both ozonation and electrochemical oxidation can effectively remove color from wastewater containing various dye types, results for disperse dyes can be variable, potentially due to the influence of auxiliary chemicals used in the dyeing process. nih.gov

Combination of AOPs with Biological Treatment for Enhanced Efficiency

While AOPs are effective at breaking down recalcitrant dye molecules, they can be energy-intensive. A hybrid approach that combines an AOP as a pre-treatment step followed by a conventional biological treatment can offer a more efficient and sustainable solution. The initial AOP stage partially oxidizes the complex dye molecules, breaking them down into more biodegradable intermediates. This enhances the biodegradability of the effluent, allowing for more effective removal by a subsequent biological process.

Adsorption and Separation Technologies for Effluent Treatment

Adsorption is a widely used physicochemical process for removing dyes from wastewater. It involves the mass transfer of dye molecules from the liquid phase onto the surface of a solid adsorbent. This technology is valued for its simplicity and effectiveness. semanticscholar.org

Various materials have been investigated as adsorbents for disperse blue dyes, with activated carbon being one of the most popular due to its high surface area and adsorption capacity. semanticscholar.org Low-cost adsorbents derived from agricultural or industrial waste are also gaining attention as economical and eco-friendly alternatives.

Key findings from studies on the adsorption of disperse blue dyes include:

Activated Carbon from Date Palm Seeds: This material showed a removal efficiency of 66.47% for a disperse blue dye, outperforming commercial activated carbon under the same conditions. semanticscholar.org

Zeolite from Cenospheres: A zeolite synthesized from coal fly ash cenospheres demonstrated high removal potential, achieving 95.23% removal of Disperse Blue 79:1 under optimized conditions. sci-hub.se

Cenospheres Activated Carbon Composites: A composite material combining cenospheres and activated carbon removed up to 76% of Disperse Blue 79:1, with a maximum adsorption capacity of 83.33 mg/g.

Modified Cotton Fibers: A novel adsorbent created from modified cotton waste fibers was also effective, with maximum adsorption occurring in a highly acidic environment (pH 2-3).

The efficiency of the adsorption process is influenced by several parameters, including the adsorbent dosage, initial dye concentration, pH of the solution, and contact time. semanticscholar.org

Table 2: Performance of Various Adsorbents for Disperse Blue Dyes
AdsorbentTarget DyeMaximum Removal (%)Key Conditions
Activated Carbon (Date Palm Seeds)Disperse Blue66.47Adsorbent dose: 0.3 g / 100 mL
Zeolite (from Cenospheres)Disperse Blue 79:195.23pH 5.68, Contact time: 122 min
Cenospheres Activated Carbon CompositeDisperse Blue 79:176Optimized batch conditions
Modified Cotton Waste FibersDisperse DyeNot specifiedOptimal pH: 2-3

Interactions, Performance, and Application in Material Science Non Prohibited Areas

Dyeing Mechanisms and Fiber-Dye Interactions

The efficacy of C.I. Disperse Blue 128 in coloring synthetic textiles is rooted in the physical chemistry of the dye-fiber system. As a disperse dye, it is characterized by its non-ionic nature and low water solubility, which are defining factors in its application and interaction with hydrophobic fibers. semanticscholar.org

The dyeing of synthetic fibers with C.I. Disperse Blue 128 is a physical adsorption process, where the dye molecules are held within the fiber matrix by intermolecular forces rather than a covalent chemical bond. The mechanism involves the attraction of the small, non-polar dye molecules to the hydrophobic polymer chains of the synthetic fibers. semanticscholar.org

Polyester (B1180765): The interaction between C.I. Disperse Blue 128 and polyester is primarily driven by hydrophobic interactions and van der Waals forces. The dyeing process, typically conducted at high temperatures (around 130°C), causes the amorphous regions of the polyester fibers to swell. This thermal energy increases the segmental mobility of the polymer chains, creating transient voids. The small molecules of C.I. Disperse Blue 128, dispersed in the dyebath, can then diffuse from the aqueous medium to the fiber surface and subsequently penetrate these voids. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix.

Cellulose (B213188) Acetate (B1210297): The dyeing mechanism for cellulose acetate is similar to that of polyester. The disperse dye molecules are absorbed into the fiber, forming a solid solution. The presence of acetyl groups in cellulose acetate provides a less crystalline and more open structure compared to natural cellulose, which facilitates the entry of disperse dye molecules like C.I. Disperse Blue 128. researchgate.netnih.gov

Nylon-6: While nylon fibers can be dyed with various dye classes, disperse dyes like C.I. Disperse Blue 128 are used for producing a range of shades. The interaction is largely based on the principles of solid solution theory, similar to polyester. However, the presence of terminal amine groups (-NH2) in nylon polymer chains can also contribute to hydrogen bonding with the polar functional groups (such as nitro or cyano groups) present in the dye molecule, supplementing the primary van der Waals forces. ekb.egresearchgate.net

Diffusion Kinetics: The rate of dyeing is often analyzed using kinetic models. The diffusion coefficient (D) is a key parameter that quantifies the rate at which dye molecules move through the fiber. It is influenced by temperature, the molecular size of the dye, and the morphology of the fiber. researchgate.netsdc.org.uk For disperse dyes on polyester, the dyeing kinetics can often be described by pseudo-first-order or pseudo-second-order models.

Thermodynamics of Dyeing: The equilibrium characteristics of the dyeing process are described by thermodynamic parameters, which indicate the spontaneity and feasibility of the dye-fiber interaction. Adsorption isotherms, such as the Langmuir and Nernst models, are used to describe the distribution of the dye between the fiber and the dyebath at equilibrium. researchgate.net Key thermodynamic parameters include:

Standard Affinity (Δμ°): This measures the tendency of the dye to move from the dyebath to the fiber. A higher negative value indicates a greater affinity.

Enthalpy of Dyeing (ΔH°): This indicates the heat change during the dyeing process. A positive ΔH° suggests an endothermic process, where dye uptake increases with temperature, which is common for disperse dyeing as heat is required to open the fiber structure.

Entropy of Dyeing (ΔS°): This reflects the change in the randomness of the system. A positive ΔS° indicates an increase in disorder, which contributes to the spontaneity of the dyeing process.

The table below presents typical kinetic and thermodynamic parameters for the dyeing of polyester with disperse dyes, which are representative of the behavior expected for C.I. Disperse Blue 128.

ParameterTypical Value Range for Disperse Dyes on PolyesterSignificance
Diffusion Coefficient (D) at 130°C10⁻¹⁰ - 10⁻¹² cm²/sIndicates the speed of dye penetration into the fiber. Varies with dye molecular weight and fiber type.
Activation Energy of Diffusion (Ea)80 - 160 kJ/molThe energy barrier that must be overcome for dye diffusion to occur. Higher values indicate greater temperature sensitivity.
Standard Affinity (Δμ°)-15 to -30 kJ/molMeasures the driving force for the dye to move from the solution to the fiber. Negative values indicate a spontaneous process.
Enthalpy of Dyeing (ΔH°)+20 to +100 kJ/molIndicates the heat absorbed or released. Positive values (endothermic) are typical, as heat is needed to swell the fiber.
Entropy of Dyeing (ΔS°)+100 to +300 J/mol·KRepresents the change in disorder. Positive values contribute to the spontaneity of the dyeing process.

Supercritical Fluid Dyeing (SFD) Applications of C.I. Disperse Blue 128

Supercritical fluid dyeing (SFD) is an innovative, waterless dyeing technology that uses supercritical carbon dioxide (scCO₂) as the dyeing medium. This process is particularly well-suited for hydrophobic fibers like polyester and non-ionic disperse dyes such as C.I. Disperse Blue 128. The advantages of SFD include the elimination of wastewater, reduced energy consumption as no drying is needed, and high recyclability of the CO₂. ijcea.orgpolito.it

A critical prerequisite for the successful implementation of SFD is the solubility of the dye in the scCO₂ fluid. Supercritical CO₂, typically above its critical point of 31.1°C and 73.8 bar, behaves as a non-polar solvent. ijcea.org The solubility of disperse dyes like C.I. Disperse Blue 128 in scCO₂ is highly dependent on the fluid's density, which is a function of temperature and pressure. mdpi.com

Solubility of C.I. Disperse Blue 79 in Supercritical CO₂
Temperature (°C)Pressure (MPa)Solubility (mol fraction x 10⁶)
100151.5
204.0
257.5
3012.0
120152.5
206.0
2511.0
3018.0

Data is illustrative and based on trends for similar disperse dyes.

To design and optimize SFD processes, it is essential to accurately predict dye solubility under various conditions. Thermodynamic models are employed to correlate and predict the solubility of dyes in scCO₂. These models are crucial for avoiding the extensive experimental work required to measure solubility across a wide range of temperatures and pressures. ijcea.orgijcea.org

Equation of State (EOS) Models: These models relate the pressure, volume, and temperature of the fluid and are used to describe the phase behavior of the dye-scCO₂ system. The Peng-Robinson (PR-EOS) is a commonly used cubic equation of state for this purpose. ijcea.orgijcea.org The model requires knowledge of the critical properties (critical temperature, pressure, and acentric factor) of both the solvent (CO₂) and the solute (the dye).

Group Contribution Methods (GCM): Since the critical properties of complex molecules like disperse dyes are often unknown and difficult to measure experimentally, Group Contribution Methods are used to estimate them. These methods calculate the properties of a molecule by summing the contributions of its individual functional groups. ijcea.org

Density-Based Semi-Empirical Models: These models correlate dye solubility directly with the density of the scCO₂. They are often simpler to use than EOS models. Common examples include the Chrastil model and the Kumar and Johnston (K-J) model, which provide a linear relationship between the logarithm of solubility and the logarithm of the scCO₂ density. mdpi.com These models are widely used for their good correlation performance with experimental data. mdpi.com

Optimizing the SFD process involves manipulating key parameters to achieve the desired color depth, levelness, and fastness properties in the most efficient manner. The primary variables for optimization are temperature, pressure, dyeing time, and dye concentration. polito.it

Pressure: As a primary driver of scCO₂ density, pressure has a significant positive effect on dye solubility and, consequently, on the rate of dyeing and final color yield. Higher pressures generally lead to deeper shades. researchgate.netresearchgate.net

Temperature: Temperature has a dual effect. It increases the energy of the system, which can enhance the diffusion of the dye into the fiber. However, it also decreases the density of scCO₂, which can reduce dye solubility. Therefore, an optimal temperature must be determined to balance these competing effects for a given pressure. Typical SFD temperatures for polyester range from 80°C to 140°C. polito.it

Dye Concentration: The amount of dye used (often expressed as a percentage on the mass of fiber, % omf) directly influences the final color depth. The concentration in the scCO₂ fluid acts as the driving force for the dye to transfer to the fiber. polito.it

Dyeing Time: The duration of the dyeing step is optimized to allow for sufficient diffusion and leveling of the dye within the fiber to achieve equilibrium. Due to the high diffusivity of dyes in scCO₂, dyeing times are significantly shorter than in conventional aqueous dyeing, often ranging from 20 to 120 minutes. polito.it

The interplay of these parameters is crucial for achieving a successful and economical dyeing process.

Summary of SFD Process Parameter Effects on Dyeing Performance
ParameterEffect on ProcessOptimization Goal
PressureIncreases scCO₂ density and dye solubility, leading to higher dye uptake.Set high enough to achieve target shade, balanced against equipment and energy costs.
TemperatureIncreases dye diffusion into fiber but decreases scCO₂ density.Find optimal balance for maximum dye uptake and levelness at a given pressure.
Dye ConcentrationDirectly impacts the final color strength (K/S value).Use sufficient dye to achieve the desired depth of shade without excessive waste.
Dyeing TimeDetermines the extent of dye penetration and leveling.Minimize time to reach equilibrium for process efficiency while ensuring uniform coloration.

Performance Characteristics on Substrates (Non-Safety)

Evaluation of Colorfastness Properties (e.g., Lightfastness, Washfastness, Sublimation Fastness, Rubbing Fastness, Perspiration Fastness)

Colorfastness is a critical performance characteristic of a dyed material, referring to the resistance of its color to fading or running under various conditions of use. The evaluation of C.I. Disperse Blue 128 on substrates reveals its performance when exposed to elements such as light, washing, heat, friction, and perspiration. These properties are graded on a standardized scale, typically from 1 to 5 for most tests and 1 to 8 for lightfastness, where a higher number indicates better fastness.

Lightfastness: This property measures the degree of discoloration a fabric undergoes when exposed to sunlight. C.I. Disperse Blue 128 exhibits a good lightfastness rating, making it suitable for applications where exposure to light is expected.

Washfastness: Washfastness assesses the color change of a dyed fabric after laundering. The rating considers both the fading of the color on the original fabric and the degree to which the color stains adjacent undyed fabrics.

Sublimation Fastness: Particularly important for disperse dyes applied to synthetic fibers like polyester, sublimation fastness measures the dye's resistance to vaporizing and transferring to other surfaces when subjected to heat, such as during ironing or heat-setting processes. Dyes with low sublimation fastness can be problematic for polyester fabrics, which are often heat-set at high temperatures.

Rubbing Fastness: Also known as crocking, rubbing fastness is the degree to which color transfers from the dyed fabric onto another surface through friction. This is tested under both dry and wet conditions.

Perspiration Fastness: This test determines the resistance of the dye to discoloration and staining when exposed to simulated human perspiration, which can be acidic or alkaline.

Table 1: Colorfastness Properties of C.I. Disperse Blue 128 This table is interactive. Click on the headers to sort.

Fastness PropertyTest ConditionFading RatingStaining Rating
Lightfastness ISO 105-B025-
Washing Fastness ISO 105-C06-5
Perspiration Fastness ISO 105-E0454
Ironing Fastness ISO 105-X115-65

Dye Exhaustion and Fixation Studies

In exhaust dyeing, dye exhaustion refers to the percentage of the dye that moves from the dyebath and is adsorbed onto the fiber surface. Fixation is the subsequent diffusion and entrapment of the dye molecules within the fiber matrix, leading to a permanent coloration. For disperse dyes on hydrophobic fibers like polyester, this process is not a chemical reaction but a physical one, where the dye dissolves into the fiber's amorphous regions. The process is highly dependent on temperature, time, and the presence of auxiliary chemicals.

The dyeing of polyester with disperse dyes is typically carried out at high temperatures (around 130°C) under pressure, which swells the fiber structure and increases the kinetic energy of the dye molecules, facilitating diffusion into the polymer.

Studies on the exhaustion of C.I. Disperse Blue 128 on polyester fibers have investigated the influence of dyeing temperature and time. Research shows that the maximum dye exhaustion is achieved in a temperature range of 100-110°C. daffodilvarsity.edu.bd Beyond this range, exhaustion may decrease with a further increase in temperature. daffodilvarsity.edu.bd When dyeing at 130°C, the exhaustion of C.I. Disperse Blue 128 has been observed to rise, then drop during prolonged dyeing times, before rising again at a later stage. daffodilvarsity.edu.bd This fluctuation highlights the complex thermodynamic and kinetic equilibrium between the dye in the bath and the dye within the fiber at elevated temperatures. The efficiency of the dyeing process is crucial, as higher exhaustion and fixation rates lead to less dye in the wastewater effluent, which is environmentally beneficial. alfa-chemistry.com

Integration of C.I. Disperse Blue 128 in Functional Materials

Development of Dye-Sensitized Semiconductor Composites for Photocatalytic Applications

The integration of organic dyes with semiconductor materials to form functional composites is an area of significant research, particularly for environmental remediation. Dye-sensitized semiconductor composites can act as photocatalysts, utilizing light energy to degrade pollutants. The mechanism involves the dye molecule absorbing light and transferring an electron to the conduction band of the semiconductor (e.g., Titanium dioxide, TiO₂), which then initiates a series of redox reactions that produce highly reactive oxygen species (ROS) like hydroxyl radicals. These ROS are powerful oxidizing agents that can break down complex organic molecules, such as other dye pollutants, into simpler, less harmful substances like CO₂ and H₂O.

While specific studies on C.I. Disperse Blue 128 in this application are not prevalent, extensive research on similar disperse dyes, including C.I. Disperse Blue 1 and C.I. Disperse Blue 94, demonstrates the viability of this approach. researchgate.netijsdr.org In these studies, semiconductor composites have been used to effectively decolorize and degrade the dyes under UV or visible light irradiation. researchgate.netijsdr.org The degradation efficiency is influenced by parameters such as the pH of the solution, the concentration of the dye, and the amount of the photocatalyst used. ijsdr.org Given that C.I. Disperse Blue 128 is a monoazo dye, a class of compounds known to be responsive to photocatalytic degradation, it represents a strong candidate for use in developing dye-sensitized semiconductor composites for treating textile wastewater.

Microencapsulation of Disperse Dyes for Controlled Release in Material Processing

Microencapsulation is a process where tiny particles or droplets of a core material (in this case, a disperse dye) are surrounded by a coating or shell, typically a polymer. This technology offers a sophisticated method for the controlled release of dyes during material processing, which can lead to more efficient and environmentally friendly dyeing processes. For disperse dyes, microencapsulation can transform the dye into a stable, easily handleable powder that can be released under specific triggers, such as temperature or pH changes.

The process involves creating a stable emulsion of the dye in an immiscible liquid and then forming a polymer shell around the dye droplets through methods like interfacial polymerization. For instance, polyurea or poly(ureaurethane) shells can be formed around a core containing an azo disperse dye. nih.govresearchgate.net This technique has been successfully applied to other disperse dyes, such as C.I. Disperse Blue 56, for dyeing polyester without the need for traditional auxiliaries like dispersing agents.

Research into the release characteristics of azo dyes from poly(ureaurethane) microcapsules shows that the dye transfer through the polymer membrane can be precisely modeled. nih.govresearchgate.net The release curves often follow a stretched exponential function, and from this data, the diffusion coefficient of the dye within the polymer membrane can be calculated. nih.gov This ability to control and predict the release rate of the dye allows for optimized dyeing cycles, potentially leading to more level dyeing, higher color strength, and the ability to reuse the dyebath, significantly reducing the environmental impact of the dyeing process.

Computational and Theoretical Investigations of C.i. Disperse Blue 128

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for understanding the fundamental properties of dye molecules. These methods are frequently used in the field of color chemistry to predict molecular structure, electronic behavior, and reactivity. However, a thorough review of scientific databases and literature indicates a lack of specific studies applying these methods to C.I. Disperse Blue 128.

Prediction of Electronic Structure, Absorption Spectra, and Optical Properties

No dedicated studies predicting the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, for C.I. Disperse Blue 128 were identified. Consequently, theoretical calculations of its absorption spectra and other optical properties, which are derived from these electronic transitions, are not available. Such research would be valuable for correlating the dye's structure with its characteristic reddish-blue color.

Elucidation of Reaction Mechanisms in Synthesis and Degradation Processes

The synthesis of C.I. Disperse Blue 128 involves the diazo coupling of 2-Cyano-4-nitro-6-bromoaniline with N-(3-(bis(2-hydroxyethyl)amino)phenyl)acetamide. While the general mechanism for azo coupling is well-known, specific computational studies elucidating the detailed reaction pathway, transition states, and energetics for this particular synthesis are not documented in the available literature. Similarly, no theoretical investigations into the mechanisms of its degradation, whether through photolytic, chemical, or biological pathways, were found.

Conformational Analysis and Molecular Geometry Optimization

Detailed conformational analysis and molecular geometry optimization for C.I. Disperse Blue 128 using quantum chemical methods have not been published. Such studies would provide precise information on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. This foundational data is crucial for understanding the molecule's three-dimensional structure and its interactions with other molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions within a system, such as a dye in solution or interacting with a fiber. This computational technique is instrumental in understanding the practical aspects of the dyeing process. However, specific MD simulation studies focused on C.I. Disperse Blue 128 are absent from the current body of scientific literature.

Modeling of Dye-Substrate Interactions and Diffusion Pathways

There is no available research that models the interaction between C.I. Disperse Blue 128 and common substrates like polyester (B1180765) fibers at an atomic level. MD simulations would be the ideal tool to investigate the intermolecular forces (e.g., van der Waals forces, hydrogen bonding) that govern the dye's affinity for the substrate and to model its diffusion pathways into the polymer matrix.

Solvent Effects on Molecular Conformation and Aggregation

The influence of different solvents on the molecular conformation and aggregation behavior of C.I. Disperse Blue 128 has not been investigated through molecular dynamics simulations. Research in this area would clarify how the dye behaves in a dyebath, including its tendency to form aggregates, which can significantly impact dyeing performance and efficiency.

Structure-Property Relationship (SPR) Modeling of C.I. Disperse Blue 128

The performance characteristics of C.I. Disperse Blue 128, a monoazo dye, are intrinsically linked to its molecular architecture. By examining its constituent parts—the diazo component (derived from 2-Cyano-4-nitro-6-bromoaniline) and the coupling component (N-(3-(bis(2-hydroxyethyl)amino)phenyl)acetamide)—it is possible to establish clear correlations between its structure and key properties such as colorfastness and solubility.

Quantitative and Qualitative Correlations between Molecular Structure and Performance Characteristics

The technical properties of C.I. Disperse Blue 128 are not arbitrary; they are a direct consequence of the functional groups within its structure. Quantitative Structure-Property Relationship (QSPR) studies on disperse dyes have established that hydrophobicity, molecular size, and electronic properties are primary determinants of performance ifatcc.org.

Colorfastness

Colorfastness refers to the resistance of the dye to fading or running under various conditions such as washing, exposure to light, and perspiration.

Lightfastness: C.I. Disperse Blue 128 exhibits good lightfastness, a property significantly influenced by the electronic structure of the diazo component. The presence of multiple strong electron-withdrawing groups—nitro (-NO₂), cyano (-CN), and bromo (-Br)—on the phenyl ring of the diazo component is critical. These groups lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which increases the energy required to excite the dye molecule's electrons ifatcc.org. This heightened stability reduces the dye's susceptibility to photodegradation, which can occur through oxidative or reductive pathways ifatcc.orgresearchgate.net. Studies on similar azo dyes confirm that strong electron-withdrawing substituents generally enhance lightfastness researchgate.net. The specific arrangement of these groups on the 2-Cyano-4-nitro-6-bromoaniline precursor provides a robust defense against photochemical breakdown.

A summary of the reported fastness properties for C.I. Disperse Blue 128 is presented in the table below. The ratings, based on ISO standards, provide a quantitative measure of the dye's performance.

Fastness PropertyTest MethodRatingPerformance Indicator
LightfastnessISO 105-B025-6Good to Very Good resistance to fading upon light exposure.
Washing Fastness (Fading)ISO 105-C064Good resistance to color loss during washing.
Washing Fastness (Staining)ISO 105-C065Excellent resistance to transferring color to adjacent fabrics.
Perspiration Fastness (Fading)ISO 105-E045Excellent resistance to color loss due to perspiration.
Perspiration Fastness (Staining)ISO 105-E044Good resistance to transferring color due to perspiration.
Ironing FastnessISO 105-X115Excellent stability to heat from ironing.

Solubility

The solubility of a disperse dye is a critical factor for its application in dyeing processes, particularly in aqueous dispersions for polyester dyeing. The molecular structure of C.I. Disperse Blue 128 contains both hydrophobic (the aromatic rings, bromo group) and hydrophilic (hydroxyethyl, acetamide (B32628), nitro, cyano groups) moieties.

LUMO energy: Relates to the molecule's electron-accepting capability.

Polarizability: Indicates how easily the electron cloud of the molecule can be distorted.

Molecular Volume: A measure of the molecule's size.

Number of Unsaturated Bonds: Contributes to the electronic and structural characteristics.

The table below illustrates the influence of key structural fragments of C.I. Disperse Blue 128 on its primary performance characteristics, based on established principles from disperse dye chemistry.

Structural Fragment (on C.I. Disperse Blue 128)Primary InfluenceEffect on Performance Characteristic
-NO₂, -CN, -Br (on Diazo Component)Strong Electron-Withdrawing NatureIncreases stability against photochemical attack, leading to high lightfastness .
-N,N-bis(2-hydroxyethyl)amino (on Coupling Component)Hydrophilicity / PolarityInfluences aqueous dispersibility and can negatively impact washfastness by increasing water solubility.
Azo Bridge (-N=N-) and Aromatic RingsChromophore & HydrophobicityProvides color and ensures high affinity for hydrophobic polyester fibers, which is crucial for dye uptake and good washfastness .
-NHCOCH₃ (Acetamide group)Polarity / Hydrogen BondingContributes to the overall polarity balance, affecting both solubility and intermolecular interactions within the fiber.

Future Research Directions and Emerging Technologies for C.I. Disperse Blue 128, a key colorant in the textile industry, are increasingly focused on mitigating its environmental impact and improving the efficiency of its application. As a synthetic dye, its lifecycle from production to wastewater treatment presents numerous challenges that researchers are actively seeking to address through innovative and sustainable approaches.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for C.I. Disperse Blue 128?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose raw NMR/MS spectra in repositories like Zenodo . Provide step-by-step reaction logs, including failed attempts, to highlight critical control points. Collaborate with third-party labs for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.